4-(Piperazin-1-yl)benzo[d]oxazole is a heterocyclic compound that combines a piperazine moiety with a benzo[d]oxazole structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research. The combination of the piperazine and benzo[d]oxazole units provides a versatile scaffold for the development of various bioactive molecules.
4-(Piperazin-1-yl)benzo[d]oxazole belongs to a class of compounds known as benzoxazoles, which are characterized by their fused benzene and oxazole rings. The piperazine ring adds a secondary amine functionality, enhancing the compound's solubility and biological activity. This compound is primarily synthesized in laboratory settings for research purposes, with applications in drug discovery and development.
The synthesis of 4-(Piperazin-1-yl)benzo[d]oxazole typically involves several key steps:
4-(Piperazin-1-yl)benzo[d]oxazole can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 4-(Piperazin-1-yl)benzo[d]oxazole often involves interaction with biological targets such as enzymes or receptors. For instance:
The precise mechanism may vary based on structural modifications made during synthesis.
Characterization techniques like infrared spectroscopy (IR) and high-resolution mass spectrometry are employed to assess these properties .
4-(Piperazin-1-yl)benzo[d]oxazole has several applications in scientific research:
This compound exemplifies how modifying existing chemical scaffolds can lead to novel therapeutic agents with improved efficacy and safety profiles.
4-(Piperazin-1-yl)benzo[d]oxazole is a nitrogen- and oxygen-containing heterocyclic compound with the systematic IUPAC name 4-(piperazin-1-yl)-1,3-benzoxazole. Its molecular formula is C₁₁H₁₃N₃O, corresponding to a molecular weight of 203.24 g/mol [1] [7]. The structure consists of a benzo[d]oxazole core (a benzene ring fused with an oxazole) linked via its 4-position carbon to the nitrogen atom of a piperazine ring. Key structural identifiers include:
C1CNCCN1C1=CC=CC2OC=NC=21
(Canonical) ABQLIOHPHGHDFE-UHFFFAOYSA-N
Table 1: Chemical Identifiers of 4-(Piperazin-1-yl)benzo[d]oxazole
Property | Value |
---|---|
CAS Registry Number | 105684-82-0 |
Molecular Formula | C₁₁H₁₃N₃O |
Molecular Weight | 203.24 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
LogP | 1.63 (predicted) |
Rotatable Bonds | 1 |
The compound first appeared in chemical databases in the late 20th century, with its CAS registry (105684-82-0) established in 1985. Its development aligns with medicinal chemistry strategies exploring benzazole-piperazine hybrids to enhance bioactivity [3] [7]. Early synthetic routes involved nucleophilic aromatic substitution, where 4-chlorobenzoxazole reacts with piperazine. This scaffold gained prominence as researchers recognized the pharmacological advantages of combining:
This hybrid structure exemplifies rational scaffold design in oncology and CNS drug discovery:
Piperazine's Pharmacophoric Role
Piperazine contributes to:
Benzoxazole as a Privileged Scaffold
The benzo[d]oxazole core:
Hybridization Advantages
Integrating both moieties delivers synergistic benefits:
Table 2: Impact of Piperazine on Benzazole-Based Drug Design
Property Enhanced | Mechanism | Medicinal Benefit |
---|---|---|
Solubility | Increased hydrogen bonding capacity | Improved oral absorption |
Target Selectivity | Conformational flexibility of piperazine ring | Enhanced receptor subtype specificity |
Metabolic Stability | Blocking of metabolic hot spots | Extended half-life |
Synthetic Tunability | Ease of N-alkylation/acylation | Rapid SAR exploration |
Recent studies highlight derivatives of this scaffold as c-Myc inhibitors (e.g., compounds disrupting c-Myc/Max dimerization in lung cancer) and FAK (Focal Adhesion Kinase) inhibitors, validating its utility in targeted therapy design [2] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3